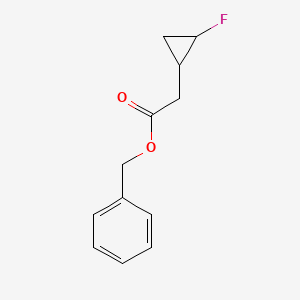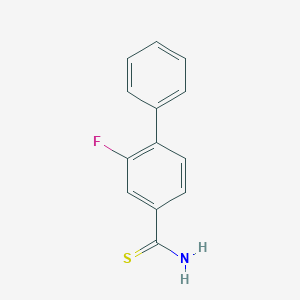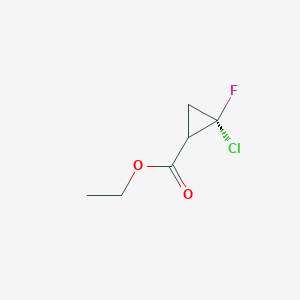
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate
Descripción general
Descripción
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate, commonly known as EFC, is a cyclopropane carboxylate ester that has been extensively studied in the field of organic synthesis and scientific research. This compound has been used for a variety of applications, including the synthesis of complex organic molecules and the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of EFC is complex and not completely understood. It is believed that the compound acts as a catalyst in the formation of cyclic compounds, which can then be used in the synthesis of other organic molecules. Additionally, EFC can act as a substrate for enzymes and other proteins, allowing them to catalyze the formation of other molecules.
Efectos Bioquímicos Y Fisiológicos
EFC has been studied for its biochemical and physiological effects, and it has been found to be relatively non-toxic. In animal studies, EFC has been found to inhibit the growth of certain types of cancer cells and to have anti-inflammatory properties. Additionally, it has been found to have an effect on the metabolism of certain hormones, such as insulin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of EFC in laboratory experiments has several advantages, including its relative non-toxicity, its ability to act as a catalyst for the formation of cyclic compounds, and its ability to act as a substrate for enzymes and other proteins. However, the use of EFC in laboratory experiments is limited by its low solubility in water and its tendency to form unwanted side products.
Direcciones Futuras
There are several potential future directions for the use of EFC in scientific research. For example, it could be used in the development of new pharmaceuticals, pesticides, and other chemicals. Additionally, it could be used in the study of the structure and function of proteins and other biomolecules. Finally, it could be used to study the biochemical and physiological effects of other compounds.
Aplicaciones Científicas De Investigación
EFC has been used in a variety of scientific research applications, such as the synthesis of complex organic molecules. It has also been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, EFC has been used in the study of the structure and function of proteins and other biomolecules.
Propiedades
IUPAC Name |
ethyl (2S)-2-chloro-2-fluorocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3/t4?,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHKGPOPPUFFMG-BAFYGKSASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C[C@]1(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2R)-2-chloro-2-fluorocyclopropanecarboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


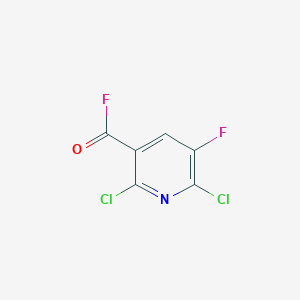
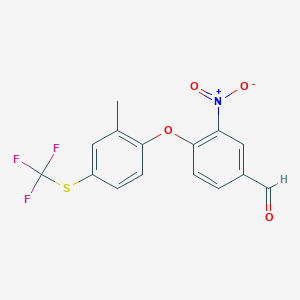
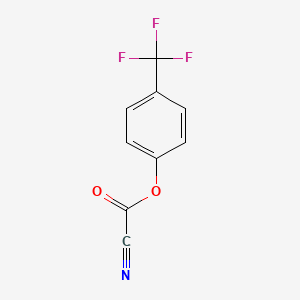
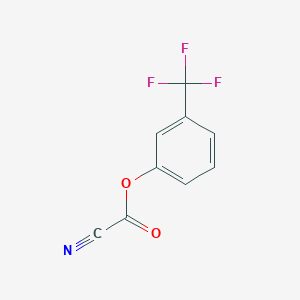
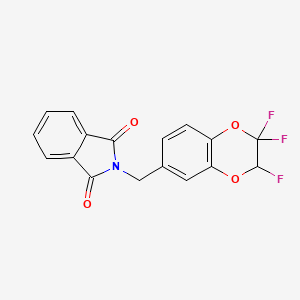
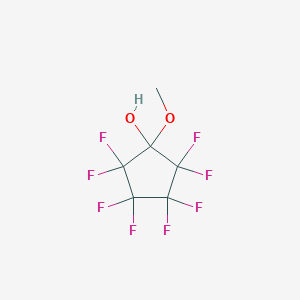
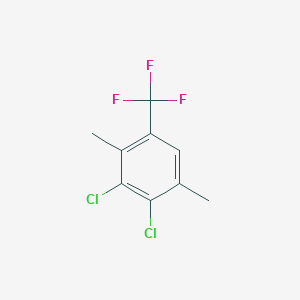
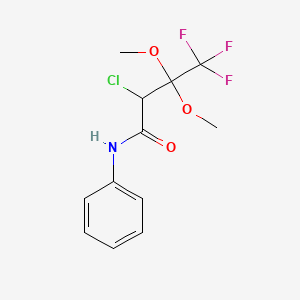
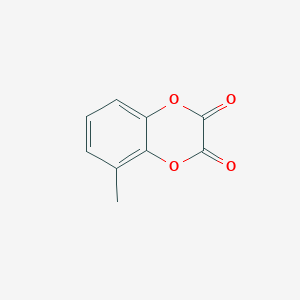
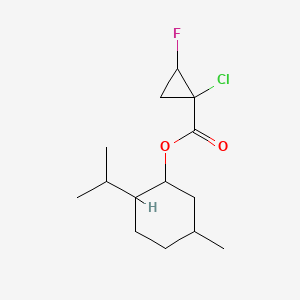
![N-[4-nitro-2,5-bis(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312786.png)
